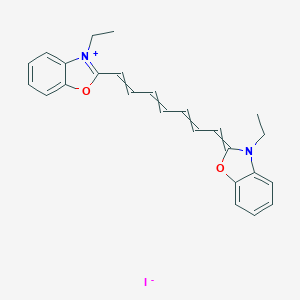

3,3'-Diethyl-2,2'-oxathiacarbocyanine iodide

Description

Classification and Structural Features within the Cyanine (B1664457) Dye Family

3,3'-Diethyloxatricarbocyanine iodide is classified as a cationic polymethine dye. wikipedia.org The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic nuclei joined by a conjugated chain of carbon atoms, known as a polymethine chain. crimsonpublishers.comnih.gov The length of this chain is a critical determinant of the dye's optical properties.

The nomenclature of 3,3'-Diethyloxatricarbocyanine iodide reveals its specific structural features:

"3,3'-Diethyl-" : This indicates the presence of an ethyl group (–CH₂CH₃) attached to the nitrogen atom at position 3 of each of the two heterocyclic rings.

"-oxa-" : This specifies that the heterocyclic nuclei are benzoxazole (B165842) rings, where an oxygen atom is part of the heterocyclic system. wikipedia.org

"-tricarbocyanine-" : This part of the name is crucial for its classification. It denotes the length of the polymethine bridge. Cyanine dyes are systematically named based on the number of vinylene groups (–CH=CH–) in the chain connecting the two heterocycles. A "tricarbocyanine" has a seven-carbon (heptamethine) chain, which results in a significantly longer wavelength of absorption and emission compared to its shorter-chain counterparts. crimsonpublishers.com

"Iodide" : As a cationic dye, the molecule carries a positive charge, which is balanced by a negative counter-ion, in this case, iodide (I⁻).

The extended π-conjugated system formed by the polymethine chain and the heterocyclic rings is the chromophore responsible for the dye's intense color and fluorescence. Lengthening this conjugated system effectively decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy photons, i.e., light of longer wavelengths. rsc.org

| Property | Value |

| Chemical Formula | C₂₅H₂₅IN₂O₂ |

| Molar Mass | 512.38 g/mol |

| Synonym(s) | DOTC, DOTCI |

| Absorption Max (λmax) | 687.5 nm (in ethanol) |

| Molar Absorptivity (ε) | 220,000 L·mol⁻¹·cm⁻¹ (in ethanol) |

Data sourced from PubChem and PhotochemCAD. nih.govphotochemcad.comscbt.com

| Cyanine Class | Methine Carbons | Approx. Absorption Shift | Example Absorption (nm) |

| Monomethine (Cyanine) | 1 | - | ~400-500 |

| Trimethine (Carbocyanine) | 3 | + ~100 nm | ~500-600 |

| Pentamethine (Dicarbocyanine) | 5 | + ~100 nm | ~600-700 |

| Heptamethine (Tricarbocyanine) | 7 | + ~100 nm | ~700-800 |

This table illustrates the general "vinylene shift," where adding a –CH=CH– group to the polymethine chain results in a bathochromic (red) shift of approximately 100 nm. crimsonpublishers.comnih.gov

Historical and Current Academic Significance of Polymethine Chromophores

The history of polymethine dyes dates back more than 150 years, with their discovery being a landmark in synthetic organic chemistry. nih.gov Initially, their primary application was as sensitizers in photographic emulsions, where they extended the spectral sensitivity of silver halide crystals into the green, red, and near-infrared regions, a critical development for panchromatic film. nih.gov

In contemporary science, the academic significance of polymethine chromophores has expanded dramatically. Their defining features—high molar extinction coefficients, often high fluorescence quantum yields, and structurally tunable optical properties—make them invaluable tools in a wide array of scientific disciplines. rsc.orgresearchgate.net They are a cornerstone in the development of fluorescent probes for biomedical research, used extensively for labeling and imaging biomolecules such as proteins and nucleic acids. nih.govresearchgate.net

The intense and sharp absorption bands of cyanine dyes are a direct consequence of their unique electronic structure, which is characterized by a delocalized π-electron system along the polymethine chain. nih.gov This delocalization results in a small energy gap for electronic transitions, making them highly efficient absorbers of light. The "vinylene shift" is a predictable and powerful tool for molecular engineering, allowing researchers to fine-tune the absorption and emission wavelengths for specific applications by simply altering the length of the polymethine chain. nih.gov This tunability is a key reason for their enduring importance in fields ranging from materials science for optoelectronic devices to analytical chemistry and biology. researchgate.netuky.edunih.gov

Overview of Key Research Trajectories for Extended Conjugated Cyanine Dyes

Research into extended conjugated cyanine dyes, such as the tricarbocyanines, is driven by the demand for robust and efficient near-infrared (NIR) fluorophores. The NIR region of the spectrum, particularly the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, is highly advantageous for in vivo biological imaging. frontiersin.org Light in this range can penetrate deeper into biological tissues with reduced scattering and minimal interference from tissue autofluorescence, leading to images with higher contrast and better signal-to-noise ratios. crimsonpublishers.comfrontiersin.org

Current research trajectories focus on overcoming the inherent challenges associated with long polymethine chains. While extending the chain effectively red-shifts the fluorescence, it often comes at the cost of decreased photostability and lower fluorescence quantum yields. rsc.org The flexible chain is prone to photoisomerization, a non-radiative decay pathway that competes with fluorescence and leads to photobleaching. nih.gov

Key research efforts are therefore directed toward:

Improving Photostability and Brightness: A primary goal is the rational design of new tricarbocyanine structures with enhanced stability. researchgate.neted.ac.ukrsc.orgnus.edu.sg Strategies include rigidizing the polymethine chain by incorporating cyclic structures to sterically hinder isomerization. nih.gov Another approach involves modifying the heterocyclic nuclei or adding specific substituents to alter the electronic structure and minimize pathways for photodegradation. rsc.org

Pushing into the NIR-II Window: There is a significant push to synthesize novel cyanine dyes that absorb and emit efficiently in the NIR-II region for superior deep-tissue imaging. rsc.orgfrontiersin.org This involves synthesizing dyes with even longer polymethine chains or using other molecular design strategies to achieve the desired spectral properties while maintaining adequate stability and quantum yield. frontiersin.org

Enhancing Biocompatibility and Targeting: For in vivo applications, dyes must be water-soluble and non-toxic. Research focuses on incorporating hydrophilic groups into the dye structure. Furthermore, dyes are often conjugated to biomolecules like antibodies or peptides to enable specific targeting of cells or tissues, leading to the development of sophisticated probes for disease diagnosis and fluorescence-guided surgery. crimsonpublishers.comrsc.org

Developing Theranostic Agents: An emerging and exciting trajectory is the development of "theranostic" cyanine dye conjugates. These multifunctional agents combine the diagnostic imaging capabilities of the dye with a therapeutic function, such as photothermal or photodynamic therapy, allowing for simultaneous visualization and treatment of diseases like cancer. crimsonpublishers.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLDSPSTABQEQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884827 | |

| Record name | Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Sigma-Aldrich MSDS] | |

| Record name | 3,3'-Diethyloxatricarbocyanine iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15185-43-0 | |

| Record name | Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15185-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-[7-(3-ethyl-3H-benzoxazol-2-ylidene)hepta-1,3,5-trienyl]benzoxazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Photophysical Mechanisms

Electronic Absorption and Emission Spectral Analysis

The interaction of 3,3'-Diethyloxatricarbocyanine iodide with light is defined by its electronic absorption and emission spectra, which are fundamental to understanding its photophysical behavior.

Determination of Absorption and Emission Maxima

The absorption spectrum of a dye is characterized by its wavelength of maximum absorption (λmax) and its molar extinction coefficient (ε), which represents the molecule's efficiency in absorbing light at that wavelength. For 3,3'-Diethyloxatricarbocyanine iodide dissolved in ethanol (B145695), the principal absorption maximum is observed in the near-infrared region. photochemcad.com This strong absorption is characteristic of the extended π-conjugated system of the tricarbocyanine structure.

Table 1: Spectroscopic Properties of 3,3'-Diethyloxatricarbocyanine iodide

| Parameter | Value | Solvent |

|---|---|---|

| Absorption Maximum (λmax) | 687.5 nm | Ethanol |

| Molar Extinction Coefficient (ε) | 220,000 M-1cm-1 | Ethanol |

Quantum Yield Measurements and Factors Influencing Fluorescence Efficiency

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For many cyanine (B1664457) dyes in solution, the fluorescence quantum yield is often low. This reduced efficiency is primarily due to the prevalence of competing non-radiative deactivation pathways from the excited state.

Factors that significantly influence fluorescence efficiency include the solvent environment and molecular structure. For cyanine dyes, an increase in solvent viscosity can hinder the molecular motions required for non-radiative decay processes, leading to an increase in fluorescence quantum yield. The molecular structure itself, particularly the flexibility of the polymethine chain, is a key determinant of the rates of these competing deactivation pathways. aatbio.com

Excited State Dynamics and Energy Dissipation Pathways

Upon absorption of a photon, the 3,3'-Diethyloxatricarbocyanine iodide molecule is promoted to an excited electronic state. The subsequent dissipation of this energy occurs through several competing pathways, including photoisomerization, intersystem crossing, and radiative or non-radiative decay back to the ground state.

Photoisomerization Processes and Environmental Dependency

For many cyanine dyes, the primary non-radiative pathway for deactivation of the first excited singlet state is photoisomerization, which involves a rotation around one of the carbon-carbon double bonds in the polymethine chain. researchgate.net This process leads to the formation of a short-lived, unstable photoisomer.

Studies on the closely related analogue, 3,3'-Diethyloxadicarbocyanine iodide (DODCI) , have provided significant insight into this mechanism. The quantum yield for the formation of its photoisomer is less than 0.1. rsc.org The rate of this isomerization is highly dependent on the environment. In particular, solvent viscosity plays a crucial role; higher viscosity hinders the twisting motion required for isomerization, which can lead to a longer fluorescence lifetime and higher quantum yield. nih.gov The activation energy for this process in DODCI was found to be approximately twice as high in ordered ionic liquids compared to conventional alcohols, further demonstrating the strong influence of the immediate molecular environment on this deactivation pathway. nih.gov

Intersystem Crossing and Triplet State Formation Pathways

Intersystem crossing (ISC) is a process where the molecule transitions from an excited singlet state (with paired electron spins) to an excited triplet state (with unpaired electron spins). For cyanine dyes, this pathway is generally inefficient. Investigations using laser flash photolysis on the related compound 3,3'-Diethyloxadicarbocyanine iodide (DODI) determined that the quantum efficiency for intersystem crossing to the triplet state is very low, at less than 0.01. rsc.org

The low efficiency of ISC is a direct consequence of the rapid and competing photoisomerization pathway. The isomerization process typically occurs on a much faster timescale, effectively outcompeting the spin-forbidden transition to the triplet state. However, in environments that restrict photoisomerization, such as when the dye is bound to a rigid structure like DNA, the quantum yield of intersystem crossing can increase. researchgate.netresearchgate.netscispace.com

Radiative and Non-Radiative Deactivation Kinetics

For cyanine dyes, the non-radiative rate (knr) is dominated by the rate of photoisomerization. Studies on the analogue 3,3'-Diethyloxadicarbocyanine iodide (DODI) showed a fluorescence lifetime of 1.24 nanoseconds. rsc.org Given that photoisomerization is the principal non-radiative process for this class of dyes, it can be inferred that this pathway is the primary contributor to the non-radiative decay kinetics of 3,3'-Diethyloxatricarbocyanine iodide as well. researchgate.net The radiative decay (kr) corresponds to fluorescence emission, and its rate is related to the molar extinction coefficient and the emission spectrum of the molecule.

Solvatochromic Behavior and Environmental Sensitivity Studies

The photophysical properties of 3,3'-Diethyloxatricarbocyanine iodide, particularly its absorption and fluorescence characteristics, exhibit a pronounced dependence on the local environment. This sensitivity is rooted in the molecule's electronic structure and its dynamic behavior in the excited state, making it a valuable probe for microenvironmental changes. The study of these phenomena falls under two interconnected concepts: solvatochromism and environmental sensitivity, which encompasses factors beyond solvent polarity, such as viscosity and molecular confinement.

Solvatochromism describes the change in a substance's color—or more precisely, a shift in its absorption and emission spectral peaks—as a function of the solvent's polarity. wikipedia.org This occurs because the solvent molecules interact differently with the ground and excited electronic states of the dye molecule. A change in solvent polarity can alter the energy gap between these states, resulting in a bathochromic (red shift) or hypsochromic (blue shift) effect. wikipedia.org While comprehensive solvatochromic data for 3,3'-Diethyloxatricarbocyanine iodide across a wide array of solvents is not extensively documented in scientific literature, its spectral properties in ethanol have been characterized.

| Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax |

|---|---|---|

| Ethanol | 687.5 nm | 220,000 M-1cm-1 |

Detailed Research Findings on Environmental Sensitivity

The environmental sensitivity of 3,3'-Diethyloxatricarbocyanine iodide and related cyanine dyes is largely governed by the primary non-radiative decay pathway from the first excited singlet state: photoisomerization . In fluid, low-viscosity solutions, the extended polymethine chain of the molecule can freely rotate. Upon excitation, the molecule can twist into a non-fluorescent, short-lived isomeric state, providing an efficient pathway for the excited state to return to the ground state without emitting a photon. This process effectively quenches fluorescence, resulting in a low fluorescence quantum yield in typical organic solvents. nih.gov

However, when the dye's environment becomes more viscous or sterically constrained, this rotational motion is hindered. This restriction of intramolecular rotation reduces the efficiency of the photoisomerization pathway. As a result, the non-radiative decay rate decreases, allowing radiative decay (fluorescence) to compete more effectively. This phenomenon leads to a significant increase in the fluorescence quantum yield. This behavior is characteristic of "fluorescent molecular rotors," where fluorescence intensity is directly correlated with the viscosity of the medium. researchgate.netmdpi.com

This inherent sensitivity to mechanical constraints makes 3,3'-Diethyloxatricarbocyanine iodide an effective probe for microenvironments such as:

Biological Membranes: When incorporated into the lipid bilayer of a cell membrane, the dye's rotation is restricted compared to being in an aqueous solution, leading to enhanced fluorescence. aatbio.com

Protein Binding: Upon binding to the surface or within pockets of proteins, the dye's conformational freedom is similarly reduced, often causing a "light-up" effect.

Polymer Matrices: In organized media like polymer films, photoisomerization can be almost completely inhibited, further enhancing fluorescence efficiency.

Therefore, while the solvatochromic shifts due to solvent polarity are a key aspect of its behavior, the dominant feature of the environmental sensitivity of 3,3'-Diethyloxatricarbocyanine iodide is its response to changes in viscosity and physical confinement, which directly modulates its fluorescence output by controlling the competition between radiative and non-radiative decay channels.

Molecular Aggregation Phenomena and Intermolecular Interactions

Formation and Characterization of Self-Assembled Aggregates

3,3'-Diethyloxatricarbocyanine iodide, like many cyanine (B1664457) dyes, exhibits a strong tendency to form self-assembled aggregates in solution. This process is primarily driven by non-covalent interactions, such as van der Waals forces and hydrophobic effects, between the planar aromatic systems of the dye molecules. The resulting aggregates possess distinct spectroscopic properties that differ significantly from the monomeric form of the dye.

The aggregation of cyanine dyes gives rise to two primary types of spectral shifts, leading to the classification of aggregates as J-aggregates and H-aggregates. These shifts are explained by the molecular exciton (B1674681) theory, which describes the coupling of the transition dipole moments of the constituent dye molecules within the aggregate.

J-aggregates , named after E.E. Jelley, are characterized by a bathochromic (red) shift in the absorption spectrum. This results in a sharp, intense absorption band at a longer wavelength compared to the monomer. This phenomenon arises from a head-to-tail arrangement of the transition dipoles of the dye molecules within the aggregate. J-aggregates are often associated with high fluorescence quantum yields.

H-aggregates , conversely, exhibit a hypsochromic (blue) shift in the absorption spectrum, resulting in a broader absorption band at a shorter wavelength than the monomer. This is attributed to a parallel, face-to-face (sandwich-like) stacking of the dye molecules. H-aggregates typically have low fluorescence quantum yields.

While specific spectroscopic data for the aggregates of 3,3'-Diethyloxatricarbocyanine iodide are not extensively documented, the general principles observed for structurally similar cyanine dyes, such as 3,3'-diethylthiatricarbocyanine (B1240359) iodide, can be inferred. For instance, the monomer of 3,3'-Diethyloxatricarbocyanine iodide in ethanol (B145695) exhibits an absorption maximum at approximately 687.5 nm. researchgate.net The formation of J- and H-aggregates would be expected to shift this peak to longer and shorter wavelengths, respectively.

| Aggregate Type | Expected Spectral Shift | Typical Arrangement | Fluorescence Quantum Yield |

|---|---|---|---|

| J-Aggregate | Bathochromic (Red Shift) | Head-to-tail | High |

| H-Aggregate | Hypsochromic (Blue Shift) | Parallel (Face-to-face) | Low |

The formation and stability of J- and H-aggregates are highly sensitive to the surrounding environment. Key factors influencing the aggregation of cyanine dyes include concentration, the polarity of the solvent, and the ionic strength of the solution.

Concentration: An increase in the concentration of the dye in solution generally promotes aggregation. acs.orgprimescholars.com At very low concentrations, the dye exists predominantly as monomers. As the concentration increases, dimers and subsequently higher-order aggregates (H- or J-aggregates) begin to form. acs.org For some cyanine dyes, a transition from H-aggregates at lower concentrations to J-aggregates at higher concentrations has been observed. nih.gov

Solvent Polarity: The polarity of the solvent plays a crucial role in the aggregation process. In polar solvents like water, the hydrophobic nature of the dye molecules encourages aggregation to minimize contact with the solvent. rsc.orgnih.gov Conversely, in less polar organic solvents such as methanol (B129727) or ethanol, the dye is more readily solvated, which can hinder or prevent aggregation. mpg.dersc.org For instance, for the related dye 3,3'-diethylthiadicarbocyanine (B1197498) iodide, an increase in methanol concentration in an aqueous solution was found to suppress aggregation. mpg.de

Ionic Strength: The ionic strength of the solution can significantly influence the aggregation of ionic dyes like 3,3'-Diethyloxatricarbocyanine iodide. An increase in ionic strength, through the addition of salts, can promote aggregation by screening the electrostatic repulsion between the charged dye molecules. researchgate.netresearchgate.net This allows the molecules to approach each other more closely, facilitating the van der Waals interactions that drive self-assembly.

The distinct spectroscopic properties of J- and H-aggregates are a direct consequence of their underlying molecular arrangement. The elucidation of these structures is critical for understanding their photophysical behavior.

π-Stacked Aggregates: In many cases, particularly for H-aggregates, the dye molecules are arranged in a parallel, π-stacked fashion. rsc.org This face-to-face stacking allows for strong electronic coupling between the chromophores. The specific slip angle between adjacent molecules in the stack determines whether H- or J-aggregation is favored.

Unstacked Aggregates: While π-stacking is a common motif, other arrangements are also possible. For the related near-infrared dye 3,3′-diethylthiatricarbocyanine iodide (DTCI), studies have proposed the formation of unstacked aggregates in water at higher concentrations, in contrast to the π-stacked aggregates observed in methanol. nih.gov These unstacked aggregates are thought to have a high molar mass. nih.gov Computational studies on various cyanine dyes have also revealed the formation of complex sheet-like structures with a "brickwork" arrangement for J-aggregates. rsc.org

Host-Guest Inclusion Complexes and Their Photophysical Modulation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which has a cavity, and a smaller "guest" molecule that fits within it. nih.gov This encapsulation can significantly alter the photophysical properties of the guest molecule. While specific studies on 3,3'-Diethyloxatricarbocyanine iodide are limited, research on other cyanine dyes demonstrates their ability to form inclusion complexes with various host molecules, most notably cyclodextrins. researchgate.netnih.gov

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules in their apolar cavity. nih.gov The inclusion of a cyanine dye within a cyclodextrin (B1172386) cavity can lead to:

Increased Fluorescence: By isolating the dye molecule from the quenching effects of the solvent and preventing aggregation, the fluorescence quantum yield can be enhanced. acs.org

Shifts in Absorption and Emission Spectra: The change in the microenvironment of the dye upon encapsulation can lead to shifts in its absorption and emission maxima.

Enhanced Stability: Encapsulation can protect the dye from chemical degradation. researchgate.net

The formation of such complexes is a dynamic equilibrium process, and the stability of the complex is described by its binding constant. The size and nature of the cyclodextrin and the structure of the cyanine dye are key factors in determining the stability and stoichiometry of the resulting host-guest complex. suprabank.org

Specific Interactions with Macromolecular Structures

3,3'-Diethyloxatricarbocyanine iodide and related cyanine dyes can interact with various macromolecular structures, such as nucleic acids and proteins, leading to significant changes in their spectroscopic properties. These interactions are of great interest for the development of fluorescent probes and sensors.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the dye's color and photochemical behavior. Methods like Density Functional Theory (DFT) are widely used to model these characteristics. mdpi.com

The electronic behavior of a dye is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily excited, while the LUMO is the lowest energy orbital to which it can be promoted. The energy difference between these two orbitals is known as the HOMO-LUMO gap, which is a critical factor in determining the molecule's absorption wavelength. epfl.ch

Quantum chemical methods, particularly DFT, are employed to calculate the energies of these orbitals. nih.gov The analysis of these orbitals reveals the distribution of electron density. For cyanine (B1664457) dyes, the HOMO and LUMO are typically π-orbitals delocalized along the polymethine chain that connects the two benzoxazole (B165842) rings. This extensive delocalization is responsible for the dye's strong absorption in the visible or near-infrared region of the spectrum. lakeheadu.ca

The energy levels of the HOMO and LUMO are crucial for predicting the dye's performance in applications like dye-sensitized solar cells, as they determine the efficiency of electron injection and dye regeneration processes. nih.govresearchgate.net

Table 1: Conceptual Representation of Frontier Orbital Data

| Parameter | Description | Significance for 3,3'-Diethyloxatricarbocyanine iodide |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference (LUMO - HOMO). | Inversely related to the wavelength of maximum absorption (λmax). A smaller gap corresponds to absorption at longer wavelengths. |

Note: Specific calculated energy values for this compound require dedicated computational studies and are not broadly published in generalized databases.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption spectra of molecules. mdpi.comohio-state.edu It calculates the energies of electronic excited states, which correspond to the absorption of light. youtube.com For 3,3'-Diethyloxatricarbocyanine iodide, TD-DFT can predict the wavelength of maximum absorption (λmax), which is a result of the transition from the ground state to the first singlet excited state (S₀ → S₁). researchgate.net This transition is predominantly characterized by the promotion of an electron from the HOMO to the LUMO. mdpi.com

The accuracy of TD-DFT predictions depends heavily on the choice of the functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the basis set. nih.govnih.govfigshare.com It is also crucial to account for the solvent environment, as solvent polarity can significantly shift absorption spectra. This is often done using models like the Polarizable Continuum Model (PCM). nih.gov For cyanine dyes, TD-DFT has been used to rationalize how changes in the length of the polymethine chain affect the absorption wavelength. nih.gov The experimental λmax for 3,3'-Diethyloxatricarbocyanine iodide in ethanol (B145695) is reported as 687.5 nm, and TD-DFT calculations would aim to reproduce this value to validate the computational model. photochemcad.com

Table 2: Common Functionals Used in TD-DFT for Organic Dyes

| Functional | Type | Typical Application/Strength |

|---|---|---|

| B3LYP | Hybrid GGA | A widely used functional that often provides a good balance of accuracy and computational cost for valence excitations. mdpi.com |

| PBE0 | Hybrid GGA | Often provides high accuracy for vertical transition energies in fluorescent molecules. nih.govfigshare.com |

| CAM-B3LYP | Range-separated Hybrid | Particularly effective for systems with charge-transfer character, improving consistency in predictions. nih.govfigshare.com |

| M06-2X | Hybrid Meta-GGA | A high-nonlocal-exchange functional that can significantly improve the consistency of predictions for various electronic states. nih.gov |

Molecular Dynamics Simulations for Conformational and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For 3,3'-Diethyloxatricarbocyanine iodide, MD simulations can provide critical insights into its conformational flexibility and its tendency to self-assemble into aggregates in solution. nih.gov

The simulations model the dye molecule's behavior in a solvent, typically water, by calculating the forces between atoms using a force field (a set of parameters describing the potential energy of the system). nih.gov By simulating the system for nanoseconds or longer, researchers can observe how the molecule rotates around its bonds and what shapes (conformations) it prefers. nih.govmdpi.com

Furthermore, MD is a powerful tool for studying aggregation, a common phenomenon for cyanine dyes. nih.gov These dyes can stack together to form dimers, trimers, and larger aggregates (known as H-aggregates or J-aggregates), which have distinct spectroscopic properties compared to the monomeric dye. rsc.org MD simulations can predict the preferred stacking arrangements, the stability of these aggregates, and the thermodynamic driving forces (enthalpic and entropic contributions) behind their formation. nih.gov

Modeling of Dye-Surface Adsorption and Interfacial Interactions

In many applications, such as photovoltaics or as biological stains, 3,3'-Diethyloxatricarbocyanine iodide interacts with surfaces. Modeling the adsorption and behavior of the dye at these interfaces is crucial for understanding and optimizing its function. photochemcad.com

Computational techniques, often based on DFT, are used to model the interaction between the dye molecule and a surface, such as a titanium dioxide (TiO₂) nanoparticle or a graphene sheet. polimi.itresearchgate.net These models can determine the most energetically favorable adsorption geometry, identifying how the dye orients itself on the surface. polimi.it

Key parameters derived from these simulations include:

Adsorption Energy : This value indicates the strength of the bond between the dye and the surface. A negative adsorption energy signifies a favorable, exothermic process. polimi.it

Electronic Coupling : The calculations can show how the molecular orbitals of the dye interact with the electronic states of the surface material. This is vital for understanding processes like electron injection from the excited dye into a semiconductor's conduction band. researchgate.net

Charge Distribution : The models can reveal how the electron density of the dye is redistributed upon adsorption, which influences the interfacial dipole moment and the energy level alignment at the interface.

These simulations are essential for designing more efficient dye-sensitized systems by providing a molecular-level understanding of the key interfacial processes. arabjchem.orgnih.gov

Advanced Analytical and Methodological Developments

Time-Resolved Fluorescence Spectroscopy for Lifetime and Dynamics Analysis

Time-Resolved Fluorescence Spectroscopy (TRFS) is a critical technique for investigating the excited-state dynamics of fluorescent molecules like 3,3'-Diethyloxatricarbocyanine iodide. By measuring the decay of fluorescence intensity over time following pulsed excitation, TRFS provides direct information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited singlet state before returning to the ground state. This lifetime is sensitive to the molecule's local environment, making TRFS a powerful tool for studying molecular interactions and conformational changes. nih.govresearchgate.net

For cyanine (B1664457) dyes, non-radiative decay pathways, such as trans-cis isomerization, can significantly influence the fluorescence lifetime and quantum yield. researchgate.netnih.gov The flexibility of the polymethine chain allows for twisting in the excited state, leading to the formation of non-fluorescent transient isomers and a shorter fluorescence lifetime. rsc.org The environment's viscosity can hinder these rotational motions, resulting in a longer lifetime and higher fluorescence quantum yield. nih.gov

Research on closely related cyanine dyes provides insight into the expected fluorescence lifetimes. For instance, the fluorescence lifetime of 3,3'-diethyloxadicarbocyanine iodide (DODI), a similar oxacarbocyanine dye, was determined to be 1.24 ns. rsc.org Studies on a range of near-infrared (NIR) heptamethine cyanine dyes have reported lifetimes in dimethyl sulfoxide (B87167) (DMSO) ranging from 0.50 ns to 1.48 ns, demonstrating the influence of subtle structural modifications on the excited-state dynamics. nih.gov Data for 3,3'-Diethyloxatricarbocyanine iodide (DOTCI) itself is available in specialized databases. photochemcad.com

Table 1: Photophysical Properties of 3,3'-Diethyloxatricarbocyanine iodide and Related Cyanine Dyes

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| 3,3'-Diethyloxatricarbocyanine iodide (DOTCI) | Ethanol (B145695) | 687.5 | - | - | photochemcad.com |

| 3,3'-Diethyloxadicarbocyanine iodide (DODI) | - | - | - | 1.24 ns | rsc.org |

| Indolium-based heptamethine dye (2) | DMSO | ~760 | - | 1.48 ns | nih.gov |

Fluorescence Correlation Spectroscopy (FCS) for Molecular Diffusion and Interactions

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluctuations in fluorescence intensity within a microscopic, open observation volume (typically ~1 femtoliter). wikipedia.orgfrontiersin.org As fluorescent molecules diffuse in and out of this focused laser spot, they cause bursts of photons. By calculating the temporal autocorrelation of these intensity fluctuations, FCS can determine the average number of fluorescent particles in the volume and their average transit time. frontiersin.orgnih.gov

From the transit time, the diffusion coefficient (D) of the molecule can be calculated, which provides information about its size and hydrodynamic radius. frontiersin.org This makes FCS an excellent tool for studying the diffusion dynamics of 3,3'-Diethyloxatricarbocyanine iodide in various environments, such as in solution or embedded within lipid membranes. stemcell.comresearchgate.net Changes in the diffusion coefficient can indicate binding events; when the dye binds to a larger, slower-moving molecule (e.g., a protein or a lipid vesicle), the diffusion time increases significantly. nih.gov

FCS can therefore be used to quantify molecular interactions by measuring the change in diffusion characteristics upon binding. frontiersin.org For example, the interaction of the dye with biological structures like DNA or cell membranes can be characterized. The technique is sensitive enough to detect molecules at nanomolar to picomolar concentrations and can be extended to fluorescence cross-correlation spectroscopy (FCCS), where two different colored molecules are tracked to specifically measure their binding interactions. wikipedia.orgnih.gov

Transient State (TRAST) Excitation Modulation Spectroscopy for Photophysical State Analysis

TRAST works by subjecting the sample to a modulated excitation source, typically a train of laser pulses where the pulse duration or the dark time between pulses is systematically varied. nih.gov The time-averaged fluorescence intensity is recorded as a function of these modulation parameters. As the dark time between pulses changes, the extent to which molecules can relax from the transient state back to the ground state also changes. This results in a characteristic change in the average fluorescence intensity, from which the kinetics of entering and leaving the dark state (e.g., the intersystem crossing rate and the triplet state lifetime) can be extracted. nih.govnih.gov

Unlike FCS, TRAST does not rely on detecting fluctuations from single molecules and can be used over a much wider concentration range. nih.gov This technique is particularly well-suited for analyzing the trans-cis photoisomerization common in cyanine dyes, which represents a major non-radiative decay pathway. rsc.orgnih.gov By analyzing the isomerization kinetics, TRAST can provide insights into how the local environment's viscosity and steric constraints affect the dye's photophysical behavior. nih.gov

Small Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization

Furthermore, the scattering data can be used to generate low-resolution three-dimensional models of the aggregate's shape ab initio. This allows researchers to determine if the aggregates of 3,3'-Diethyloxatricarbocyanine iodide are, for example, spherical, rod-like, or lamellar. SAXS is therefore invaluable for understanding the morphology of the supramolecular structures formed by this dye under different conditions (e.g., concentration, solvent, presence of templates).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Structure Investigation

For 3,3'-Diethyloxatricarbocyanine iodide, 1H NMR is a primary tool. When the dye molecules aggregate, the chemical environment of their protons changes, leading to shifts in the corresponding NMR signals compared to the monomeric state. These aggregation-induced chemical shifts can provide initial evidence of self-assembly and offer clues about the packing arrangement.

More advanced, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for this purpose. A NOESY experiment detects protons that are close to each other in space (typically within ~5 Å), regardless of whether they are connected by chemical bonds. By identifying NOE cross-peaks between protons on adjacent dye molecules within an aggregate, it is possible to determine the specific intermolecular contacts and the relative orientation of the molecules, providing critical data for building a high-resolution model of the aggregate structure. nih.gov

Laser-Induced Optoacoustic Spectroscopy for Energy Content and Relaxation Mechanisms

Laser-Induced Optoacoustic Spectroscopy (LIOAS), also known as photoacoustic spectroscopy, is a technique used to study non-radiative relaxation processes in molecules after light absorption. When a molecule in the excited state returns to the ground state via non-radiative pathways (such as internal conversion or intersystem crossing), the absorbed light energy is released as heat into the surrounding solvent. This rapid, localized heating causes thermal expansion, which generates a pressure wave that can be detected by an acoustic transducer.

LIOAS experiments on the closely related dye 3,3'-diethyloxadicarbocyanine iodide (DODCI) have been used to study its deactivation processes, particularly photoisomerization. researchgate.net By measuring the amplitude of the acoustic wave as a function of excitation wavelength and time, LIOAS can quantify the amount of energy released as heat and the timescale of this release. This allows for the determination of the energy content of transient species, such as triplet states or photoisomers, and the quantum yields of their formation. researchgate.net This technique provides crucial information that is complementary to fluorescence-based methods, offering a complete picture of how 3,3'-Diethyloxatricarbocyanine iodide dissipates absorbed light energy.

Table 2: Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 3,3'-Diethyloxatricarbocyanine iodide | DOTCI |

| 3,3'-diethyloxadicarbocyanine iodide | DODI |

| Dimethyl sulfoxide | DMSO |

| 3,3'-Dihexyloxacarbocyanine iodide | DiOC6(3) |

| 3,3'-Diethyloxacarbocyanine iodide | DiOC2(3) |

Applications in Specialized Research Domains

Bioimaging and Cellular Probing Methodologies

3,3'-Diethyloxatricarbocyanine iodide is a versatile fluorescent dye with significant applications in the fields of bioimaging and cellular probing. Its lipophilic and cationic nature allows it to readily permeate cell membranes and accumulate in organelles with negative membrane potentials, making it a valuable tool for visualizing and quantifying various cellular processes.

The cationic nature of 3,3'-Diethyloxacarbocyanine iodide, often abbreviated as DiOC2(3), allows it to accumulate within cells in a manner dependent on the membrane potential. nih.gov This property is exploited to measure relative changes in the transmembrane potential of both prokaryotic and eukaryotic cells. In bacteria, for instance, it has been used to assess the effects of antimicrobials on membrane potential. nih.gov The dye exhibits a concentration-dependent fluorescence shift; at lower concentrations, it fluoresces green, while at higher intracellular concentrations resulting from a more negative membrane potential, the dye molecules aggregate and shift their fluorescence to red. nih.govnih.gov This dual-emission property allows for ratiometric measurements, which provide a more accurate and internally controlled assessment of membrane potential. nih.gov

An optimized workflow using DiOC2(3) has been developed for high-throughput screening of membrane potential changes in Escherichia coli. nih.gov This method has been shown to be robust over a significant range of membrane potentials. nih.gov

3,3'-Diethyloxatricarbocyanine iodide is widely used to stain and visualize the endoplasmic reticulum (ER) and mitochondria in living and fixed cells. biotium.commterasaki.us Its accumulation within these organelles is dependent on their membrane potential. At lower concentrations, the dye preferentially accumulates in mitochondria due to their significant negative membrane potential. mterasaki.usresearchgate.net At higher concentrations, it also stains other membranous structures, including the ER. mterasaki.us

This dye has been instrumental in studying the structural interactions and dynamics of the ER in various cell types, including neurons and yeast. biotium.comnih.govnih.gov In cultured neurons, it has been used to examine the distribution and movement of membrane-bound organelles within growth cones, revealing that the ER often precedes the movement of other vesicle-like organelles. nih.gov In living yeast cells, time-lapse confocal microscopy with this dye has enabled the visualization of mitochondrial fusion and division, as well as changes in nuclear shape and position during mitosis. nih.gov

It is important to note that the utility of this dye for visualizing the ER is most effective in the thin peripheral regions of cultured cells where the ER forms a distinguishable network. In thicker cellular regions with a high density of organelles, distinguishing the ER becomes more challenging. mterasaki.us

The spectral properties of 3,3'-Diethyloxatricarbocyanine iodide make it particularly suitable for ratiometric fluorescent sensing. As mentioned, the dye's fluorescence emission shifts from green to red as its intracellular concentration increases due to a higher membrane potential. nih.gov This phenomenon allows for the calculation of the ratio of red to green fluorescence intensity.

This ratiometric approach offers a significant advantage over single-wavelength measurements because it is largely independent of factors that can affect fluorescence intensity, such as cell size, dye concentration, and instrument settings. nih.gov This results in a more accurate and precise estimation of the membrane potential. nih.gov This technique has been successfully applied in flow cytometry to study bacterial physiology and the effects of various agents on microorganisms. nih.gov

In flow cytometry, 3,3'-Diethyloxatricarbocyanine iodide is a valuable tool for assessing the physiological state of cells, particularly with regard to membrane potential and apoptosis. chemimpex.comchemimpex.comnih.gov The ratiometric measurement of red and green fluorescence provides a robust method for quantifying membrane potential in bacterial populations. nih.gov

This dye can also be used in multi-parameter flow cytometry assays to distinguish between live, apoptotic, and dead cells. nih.gov For instance, it can be used in conjunction with other fluorescent probes like Hoechst 33342 for cell cycle analysis and propidium (B1200493) iodide to identify dead cells. nih.gov In such assays, live cells typically exhibit both blue (Hoechst) and green (DiOC6) fluorescence, while dead cells stain blue and red (propidium iodide). nih.gov This allows for the simultaneous evaluation of multiple apoptotic markers, including mitochondrial membrane potential, cell membrane integrity, and cell cycle progression. nih.gov

Photonic Materials and Energy Conversion Research

Beyond its biological applications, 3,3'-Diethyloxatricarbocyanine iodide and related cyanine (B1664457) dyes are utilized in the field of materials science, particularly in the development of photonic materials and for energy conversion purposes.

In the realm of renewable energy, dye-sensitized solar cells (DSCs) have emerged as a promising alternative to conventional photovoltaic systems. rsc.org The efficiency of a DSC is heavily dependent on the light-absorbing properties of the sensitizing dye. rsc.org To achieve high conversion efficiency, it is crucial for the sensitizer (B1316253) to absorb as much of the incoming solar spectrum as possible, a concept known as panchromatic response. rsc.org

Laser Dye Applications in Ultrafast Spectroscopy and Mode-Locked Lasers

Cyanine dyes are well-established for their roles as laser materials and saturable absorbers for mode-locking. Their utility in these applications is a primary reason for the extensive study of their photophysics. In the realm of ultrafast spectroscopy, related compounds like 3,3'-diethyloxadicarbocyanine iodide (DODCI) are instrumental in the generation of femtosecond optical pulses through techniques like colliding-pulse mode-locking.

A notable example involves a colliding-pulse mode-locked ring dye laser that utilizes Coumarin 102 as the active medium, passively mode-locked by a saturable absorber, 3,3′-diethyloxacarbocyanine iodide. This system has demonstrated the ability to produce pulses of less than 100 femtoseconds in duration within the 493 to 502 nm range, operating at a high repetition rate of 160 MHz. The high repetition rate is particularly advantageous as it enables powerful signal-averaging techniques in spectroscopic applications. The performance of such lasers is highly dependent on the specific combination of the active laser dye and the passive saturable absorber. For instance, the combination of Coumarin 102 mode-locked with 3,3′-diethyloxacarbocyanine iodide was found to yield the best results around 497 nm.

| Laser System Component | Compound/Parameter | Specification/Value |

| Active Medium | Coumarin 102 | - |

| Saturable Absorber | 3,3′-diethyloxacarbocyanine iodide | 2–4 × 10⁻³ M |

| Output Pulse Duration | < 100 fs | - |

| Wavelength Range | 493 - 502 nm | - |

| Repetition Rate | 160 MHz | - |

Advanced Chemical Sensing Platforms

The sensitivity of the fluorescence quantum yield and lifetime of cyanine dyes to their local environment makes them excellent candidates for the development of advanced chemical sensors.

A close analog, 3,3′-Diethyloxacarbocyanine iodide (DOCI), has been identified as a novel probe for determining the microviscosity of micelles and microemulsions. The fluorescence quantum yield and lifetime of this dye exhibit a direct correlation with the viscosity of the solvent. This relationship is attributed to the retardation of the dye's photoisomerization rate in more viscous environments.

This principle has been applied to measure the microviscosity within supramolecular structures like micelles and microemulsions. When DOCI is incorporated into these assemblies, it experiences a significantly higher local viscosity compared to that of bulk water. This indicates that the probe molecule is situated among the hydrophobic tails of the surfactant molecules, which impede its torsional motion. The high microviscosity reported by the probe in these systems is comparable to that of higher alcohols. This application also allows for the determination of the critical micellization concentration of various surfactants.

The development of sensors for environmental monitoring has utilized the photophysical properties of cyanine dyes. The related compound 3,3'-Diethyloxadicarbocyanine iodide is employed in the creation of probes for environmental surveillance. Its capacity for strong fluorescence under particular conditions facilitates the detection of minute quantities of analytes, thereby improving the sensitivity of analytical methods. This makes it a valuable tool in environmental science for the detection and quantification of pollutants.

Investigation of Interactions with Biomolecules

The interaction of cyanine dyes with biological macromolecules is a significant area of research, with implications for diagnostics and therapeutics.

Cyanine dyes have been shown to interact with various forms of DNA. For instance, 3,3'-diethylthiatricarbocyanine (B1240359) iodide, a structurally similar compound, acts as a sensitive reporter of DNA helicity and sequence. Its binding to different DNA structures, such as right-handed B-DNA and left-handed Z-DNA, results in distinct circular dichroism (CD) spectroscopic signatures.

Another related compound, 3,3'-diethyloxadicarbocyanine iodide (DODC), has been identified as a G-quadruplex ligand. G-quadruplexes are non-canonical DNA structures found in regions such as telomeres and are considered targets for anticancer drug development. Studies have shown that DODC can induce apoptosis in cancer cells. While initial hypotheses suggested this was due to telomerase inhibition, further research indicated that DODC's cytotoxic effects in nasopharyngeal carcinoma cells are mediated through a mitochondrial pathway, rather than by a decrease in telomerase activity. This was evidenced by DODC's impact on mitochondria, including the inhibition of mitochondrial probe uptake and the induction of changes in mitochondrial protein levels associated with apoptosis.

| Biomolecule Target | Investigated Compound | Key Finding |

| B-DNA and Z-DNA | 3,3'-diethylthiatricarbocyanine iodide | Acts as a chiroptical reporter for DNA helicity. |

| G-Quadruplex DNA | 3,3'-diethyloxadicarbocyanine iodide (DODC) | Induces mitochondrion-mediated apoptosis in cancer cells. nih.gov |

The cationic nature and lipophilic character of some cyanine dyes facilitate their interaction with cellular components, including enzymes. 3,3′-Diethyloxacarbocyanine (often denoted as DiOC2(3)) has been found to be a selective inhibitor of bovine heart mitochondrial complex I, also known as NADH dehydrogenase, with an IC50 value of 9 µM. This inhibition is selective, as it does not significantly affect mitochondrial complex IV (cytochrome c oxidase). Interestingly, at a concentration of 10 µM, it activates bovine heart mitochondrial complex II (succinate dehydrogenase). This selective inhibition of key enzymes in the mitochondrial respiratory chain highlights its potential as a tool for studying mitochondrial function and dysfunction.

Integration of 3,3'-Diethyloxatricarbocyanine Iodide into Nanoscale Imaging Technologies Stymied by Lack of Specific Research

Despite the growing interest in the application of fluorescent dyes and carbon nanotubes in advanced imaging, specific research detailing the integration of 3,3'-Diethyloxatricarbocyanine iodide with carbon nanotubes for nanoscale imaging technologies remains elusive. A thorough review of available scientific literature reveals a significant gap in studies focused on the direct interaction and application of this particular cyanine dye with carbon-based nanomaterials for imaging purposes.

While the unique photophysical properties of cyanine dyes and the exceptional characteristics of carbon nanotubes suggest a potential synergy for developing novel imaging probes, dedicated research on this specific pairing has not been identified. Carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), are explored for various bioimaging modalities due to their intrinsic near-infrared (NIR) fluorescence, high aspect ratio, and ability to penetrate biological tissues. nih.govnih.gov The modification of their surfaces with fluorescent molecules is a common strategy to enhance their imaging capabilities or to develop specific biosensors. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a mechanism often exploited in such nanoscale systems, where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions. In the context of carbon nanotubes, the nanotube itself can act as a quencher or an acceptor in a FRET pair with a fluorescent dye. However, no studies were found that specifically investigate FRET between 3,3'-Diethyloxatricarbocyanine iodide and carbon nanotubes.

General studies on other cyanine dyes have shown that their interaction with SWCNTs can lead to phenomena such as J-aggregation, which can enhance the photoluminescence of the nanotubes. This is often achieved through non-covalent interactions, such as π-π stacking, between the dye molecules and the graphitic surface of the nanotubes. These interactions are crucial for the development of stable and effective imaging probes.

The current body of scientific literature provides extensive information on the general applications of carbon nanotubes in biomedical imaging, including their use as contrast agents in magnetic resonance imaging (MRI) and in photoacoustic imaging. nih.govnih.govrsc.org Similarly, the photophysical properties of various cyanine dyes, including some structurally related to 3,3'-Diethyloxatricarbocyanine iodide, have been characterized in different solvent environments. photochemcad.comnih.govphotochemcad.com

However, the absence of specific data on the adsorption, fluorescence quenching or enhancement, and FRET dynamics between 3,3'-Diethyloxatricarbocyanine iodide and carbon nanotubes prevents a detailed analysis of their potential in nanoscale imaging. Consequently, data tables and detailed research findings on this specific topic cannot be provided at this time. Further experimental research is required to explore the potential of this specific dye-nanotube conjugate for applications in advanced imaging technologies.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Tricarbocyanine Derivatives with Tailored Properties

The rational design of novel tricarbocyanine derivatives with precisely tailored properties is a vibrant area of research. By systematically modifying the core structure of these dyes, scientists are aiming to enhance their performance in complex biological environments. Key strategies in this endeavor include the strategic substitution at the meso-position of the polymethine chain, alteration of the N-alkyl side chains, and the introduction of specific functional groups to the heterocyclic nuclei. nih.gov

These modifications are not arbitrary; they are guided by a growing understanding of structure-property relationships. For instance, the introduction of bulky substituents at the meso-position can sterically hinder dye aggregation, leading to improved fluorescence quantum yields in aqueous media. Similarly, the incorporation of electron-donating or electron-withdrawing groups can be used to fine-tune the absorption and emission wavelengths, pushing them further into the near-infrared (NIR) spectrum for deeper tissue imaging. nih.gov

Furthermore, the conjugation of tricarbocyanine dyes to biomolecules such as peptides, antibodies, or small-molecule ligands is a powerful approach for targeted imaging. This often involves the incorporation of reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or maleimides, into the dye structure. acs.org However, the synthesis of these bioconjugates can be challenging, with reactions sometimes suffering from low yields. acs.org Future research will likely focus on developing more efficient and robust conjugation chemistries to overcome these limitations.

A significant challenge in the field is the inherent reactivity of some derivatives, such as meso-chloro substituted tricarbocyanines, which can lead to instability and off-target reactions. acs.org Overcoming these stability issues through rational design will be crucial for the development of next-generation probes for in vivo applications.

| Design Strategy | Target Property | Example Modification | Anticipated Outcome |

| Meso-position substitution | Increased quantum yield, photostability | Bulky aromatic groups | Reduced aggregation, enhanced brightness |

| Polymethine chain alteration | Red-shifted spectra | Extension of the conjugated system | Deeper tissue penetration for in vivo imaging |

| N-alkyl chain modification | Improved solubility and biocompatibility | Introduction of sulfonate or polyethylene glycol (PEG) groups | Enhanced performance in biological media |

| Functional group incorporation | Targeted delivery | Conjugation to antibodies or peptides | Specific imaging of cellular targets |

Exploration of Novel Supramolecular Assemblies for Enhanced Functionality

The self-assembly of tricarbocyanine dyes into well-defined supramolecular structures offers a fascinating avenue for enhancing their functionality. These assemblies, which can take the form of J-aggregates, H-aggregates, nanotubes, or vesicles, often exhibit unique photophysical properties that are distinct from the individual dye molecules. fu-berlin.deresearchgate.netnih.gov

J-aggregates, for instance, are characterized by a sharp, red-shifted absorption band and enhanced fluorescence, a phenomenon known as superradiance. researchgate.net This makes them highly attractive for applications requiring bright fluorescent probes. The formation and properties of these aggregates are influenced by a variety of factors, including the molecular structure of the dye, the solvent environment, and the presence of counterions. researchgate.netrsc.org

Amphiphilic cyanine (B1664457) dyes, which possess both hydrophobic and hydrophilic moieties, are particularly adept at forming well-ordered supramolecular structures in aqueous environments. fu-berlin.deresearchgate.net By rationally designing the amphiphilic character of the dye, researchers can control the morphology and optical properties of the resulting assemblies. For example, the introduction of perfluoroalkyl chains as hydrophobic segments can lead to the formation of unique branched tubular J-aggregates. fu-berlin.de

The exploration of these novel supramolecular assemblies is not merely an academic exercise. These organized structures have the potential to serve as scaffolds for the development of advanced functional materials for applications in light-harvesting, sensing, and drug delivery. The ability to control the self-assembly process through molecular design opens up exciting possibilities for creating "smart" materials that can respond to specific environmental stimuli.

| Supramolecular Assembly | Key Characteristics | Potential Applications |

| J-Aggregates | Sharp, red-shifted absorption; enhanced fluorescence | Bright fluorescent probes for imaging and sensing |

| H-Aggregates | Blue-shifted absorption; often quenched fluorescence | Photothermal therapy, molecular switches |

| Nanotubes | High aspect ratio structures | Scaffolds for energy transfer, drug delivery |

| Vesicles | Encapsulation of cargo | Controlled release systems, nanoreactors |

Elucidating Complex Structure-Function Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of a tricarbocyanine dye and its photophysical properties is essential for the rational design of next-generation probes. While experimental studies provide invaluable data on the performance of these dyes, computational methods are becoming increasingly powerful tools for elucidating the underlying mechanisms that govern their behavior.

Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the absorption and emission spectra, as well as other photophysical parameters, of tricarbocyanine dyes with a high degree of accuracy. uchicago.eduresearchgate.net These calculations can provide insights into how different structural modifications will affect the electronic structure and, consequently, the optical properties of the dye.

Molecular dynamics (MD) simulations, on the other hand, can be used to study the dynamic behavior of tricarbocyanine dyes in complex environments, such as in solution or interacting with biological macromolecules. nih.govnih.gov These simulations can provide information on processes such as dye aggregation, binding to proteins, and conformational changes, which can have a profound impact on their fluorescence properties.

The integration of experimental and computational approaches creates a powerful synergy. Experimental data can be used to validate and refine computational models, while computational predictions can guide the design of new experiments and the synthesis of novel dye structures. nih.gov This iterative process of experiment and theory is accelerating the pace of discovery in the field of fluorescent probe development.

Future research will likely see an increased use of machine learning and artificial intelligence (AI) to analyze large datasets of experimental and computational data. nih.gov These approaches have the potential to identify complex structure-property relationships that may not be apparent from traditional analysis methods, further enhancing our ability to design tricarbocyanine dyes with precisely tailored properties for a wide range of applications.

| Computational Method | Predicted Property | Experimental Validation |

| Density Functional Theory (DFT) | Ground state electronic structure, molecular geometry | X-ray crystallography, NMR spectroscopy |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties | UV-Vis and fluorescence spectroscopy |

| Molecular Dynamics (MD) | Aggregation behavior, conformational dynamics, binding affinities | Dynamic light scattering, fluorescence correlation spectroscopy |

| Machine Learning / AI | Prediction of photophysical properties from molecular structure | High-throughput screening of new dye libraries |

Q & A

Q. How can DOTCI be used as a quantum yield (Φf) reference standard?

- Methodology :

- Use DOTCI in DMSO (Φf = 0.63) as a secondary standard. Measure sample and standard fluorescence intensities (Fsample, Fstandard) at matched absorbances (A ≈ 0.05). Apply the formula:

where = solvent refractive index. Excite at 680 nm to minimize reabsorption artifacts .

Q. What experimental strategies mitigate DOTCI’s photochemical instability during imaging?

- Methodology :

- Reduce laser intensity and exposure time in confocal microscopy. Add oxygen scavengers (e.g., 10 mM ascorbic acid) or mount samples in anti-fade reagents (e.g., ProLong Diamond). Pre-test photobleaching rates by irradiating DOTCI-labeled samples and quantifying fluorescence decay over time .

Q. How do alkyl chain modifications in oxacarbocyanines affect membrane-binding specificity?

- Methodology :

- Compare DOTCI (diethyl chains) with DiOC6(3) (dihexyl chains) in lipid bilayer models. Use fluorescence anisotropy or FRAP (fluorescence recovery after photobleaching) to assess partitioning into ordered vs. disordered membrane phases. Longer chains enhance hydrophobic embedding, reducing lateral mobility .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.